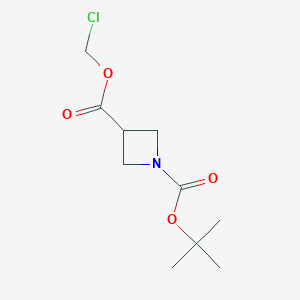

1-O-Tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular weight of “1-O-Tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate” is 249.69. The SMILES string representation of the molecule isCC(C)(C)OC(N(C1)CC1C(OC)=O)=O . Physical And Chemical Properties Analysis

The physical and chemical properties of “1-O-Tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate” include a refractive index of n20/D 1.452 and a density of 1.072 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Application 1: Functionalisation of Esters via 1,3-Chelation

- Summary of the Application : This compound is used in the functionalisation of esters via 1,3-chelation. This process involves the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .

- Methods of Application : The method involves the use of NMR and real-time IR spectroscopies and deuterium-labeling experiments for the mechanistic investigation . The study discovered a new strategy for the generation of a t-butoxide nucleophile using sodium chelate of ester moiety (1,3-chelation) that facilitates a nucleophilic acyl substitution reaction via a tetrahedral intermediate .

- Results or Outcomes : The study confirmed both 1,3-chelation and the formation of a tetrahedral intermediate as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .

Application 2: Synthesis of Azaspiro[3.4]octanes

- Summary of the Application : This compound is used as a precursor in the synthesis of azaspiro[3.4]octanes .

- Methods of Application : The substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .

- Results or Outcomes : The study developed a new method for the synthesis of azaspiro[3.4]octanes .

Application 3: Synthesis of N-Heterocycles via Sulfinimines

- Summary of the Application : This compound is used in the synthesis of N-heterocycles via sulfinimines .

- Methods of Application : The method involves the use of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

- Results or Outcomes : The study provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines and covers literature from 2010–2020 .

Application 4: Precursor to Other Organic Compounds

- Summary of the Application : This compound is used as a precursor to other organic compounds .

- Methods of Application : The method involves the reaction of tert-butyl alcohol with hydrogen chloride .

- Results or Outcomes : The study confirmed that tert-butyl chloride is produced industrially as a precursor to other organic compounds .

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO4/c1-10(2,3)16-9(14)12-4-7(5-12)8(13)15-6-11/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTJXHSITCFQMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)OCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)

![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)

![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)

![[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2403828.png)

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)